(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Description
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid characterized by a spirocyclic structure combining a cyclopropane ring and a pyrrolidine moiety. This compound serves as a key intermediate in antiviral drug synthesis, notably in ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . Its rigid spiro architecture imposes conformational restrictions on peptide chains, enhancing binding affinity and metabolic stability in therapeutic applications . The (6R)-enantiomer is specifically valued for its stereochemical compatibility with biological targets, achieving high enantiomeric excess (ee > 98%) in industrial syntheses .
Properties
IUPAC Name |
(6R)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOAMAASOUOLEG-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carboxylic acid derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:
Amine Functionalization
The secondary amine undergoes alkylation, acylation, and protection-deprotection sequences:
Ring-Opening and Cycloaddition Reactions
The strained spirocyclic system exhibits unique reactivity under catalytic conditions:
Decarboxylation and Thermal Stability
Controlled thermal decomposition studies reveal:
| Conditions | Temperature | Product | Mechanistic Insight |
|---|---|---|---|
| Thermal Decarboxylation | 200–220°C under inert atmosphere | 5-Azaspiro[2.4]heptane | Proceeds via radical intermediates, confirmed by EPR spectroscopy . |
Comparative Reactivity with Structural Analogs
The stereochemistry and spirocyclic framework confer distinct reactivity compared to similar compounds:
Scientific Research Applications
Antiviral Agents
One of the primary applications of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is as a key intermediate in the synthesis of antiviral compounds, particularly those targeting Hepatitis C virus (HCV). The compound has been utilized in the development of NS5A inhibitors, which are crucial in treating HCV infections. The synthetic routes involving this compound have been optimized to enhance yield and reduce the number of steps required for production, making it a valuable asset in pharmaceutical manufacturing .
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit various pharmacological effects, including anticancer properties. The specific interactions of this compound with biological targets may influence signaling pathways associated with cancer cell proliferation and survival .
Organic Synthesis
The unique structure of this compound makes it an important building block in organic synthesis. It can serve as a precursor for creating more complex molecules through various chemical reactions such as cyclization and functional group transformations .
Derivatization Potential
The presence of multiple functional groups allows for further derivatization, which can lead to the development of new compounds with tailored properties for specific applications in drug discovery and material science .
Synthesis of Ledipasvir
Ledipasvir is an antiviral drug used in combination therapy for HCV, where this compound plays a crucial role in its synthesis. The process involves several steps where this compound is transformed into various derivatives that ultimately yield ledipasvir .
Development of HCV NS5A Inhibitors
Several patents detail methods for synthesizing derivatives of this compound aimed at creating effective HCV NS5A inhibitors. These processes highlight the compound's versatility and importance as an intermediate in developing novel therapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological Activity Comparison
Key Findings :
- The spirocyclic core of this compound outperforms linear analogues (e.g., β-cyclopropylalanine) in stabilizing peptide conformations critical for HCV NS5A binding .
- In SARS-CoV-2 protease inhibitors, substitutions with the spiro compound (e.g., MPI37) show reduced MPro affinity compared to β-cyclopropylalanine (MPI39), likely due to steric clashes in the protease active site .
Biological Activity
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which incorporates a nitrogen atom. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer effects. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : Approximately 241.29 g/mol
- Structural Features : The compound features a spirocyclic structure that enhances its rigidity and conformational flexibility, influencing its interactions with biological targets.
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities:
- Antiviral Activity : Investigated for its potential to inhibit viral replication.
- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : Potentially acts as an inhibitor of specific enzymes involved in disease pathways.
Interaction Studies
The compound may interact with several biological targets, including:
- Enzymes involved in metabolic pathways.
- Receptors that modulate cellular responses.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of this compound on human cancer cell lines. For instance, studies involving various cancer cell lines have shown promising results in terms of antiproliferative activity.
| Cell Line | IC50 Value (μM) | Observations |
|---|---|---|
| NCI H292 (Lung) | 25 | Moderate cytotoxicity observed |
| HL-60 (Leukemia) | 19 | Significant inhibition of cell proliferation |
| HT29 (Colon) | 42 | Lower sensitivity compared to other cell lines |
These findings indicate that the compound may selectively target certain cancer cells, potentially due to their unique metabolic characteristics.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may inhibit key enzymes or bind to specific receptors, thereby modulating critical biochemical pathways involved in cell growth and survival.
Synthesis Methods
Several synthesis methods have been reported for obtaining this compound:
- Cyclization Reactions : Utilizing starting materials with appropriate functional groups to form the spirocyclic structure.
- Functional Group Modifications : Altering the carboxylic acid group to enhance biological activity or solubility.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on HL-60 leukemia cells, revealing an IC50 value of 19 μM, indicating significant cytotoxicity and suggesting a potential therapeutic application in leukemia treatment.
- Antiviral Research : Another investigation focused on the antiviral properties of the compound against hepatitis C virus (HCV), showing promising inhibition rates that warrant further exploration for therapeutic development.
Q & A
Basic: What synthetic methodologies are effective for enantioselective synthesis of (6R)-5-azaspiro[2.4]heptane-6-carboxylic acid?
Answer:
A catalytic enantioselective approach using phase-transfer catalysis (PTC) is widely employed. Key steps include:
- Double allylic alkylation of a glycine-derived imine under PTC conditions with a chinchonidine-derived catalyst to establish the spirocyclic core .
- Boc protection of the amine group to stabilize the intermediate, followed by hydrolysis to yield the carboxylic acid .
- Critical parameters: Use of KOH as a base and toluene/water biphasic solvent system to enhance stereocontrol (enantiomeric excess >90%) .
Basic: How does the spirocyclic structure of this compound influence its role in medicinal chemistry?
Answer:
The spiro[2.4]heptane framework imposes conformational rigidity, which is advantageous for:
- Peptide backbone modification to enhance target binding specificity (e.g., in HCV NS5A inhibitors like ledipasvir) .
- Reducing metabolic degradation by restricting rotational freedom, improving pharmacokinetic stability .
Advanced: What strategies address challenges in stereochemical control during synthesis?
Answer:
Key challenges include maintaining the (6R) configuration during spirocycle formation. Strategies involve:
- Chiral phase-transfer catalysts (e.g., chinchonidine derivatives) to enforce enantioselectivity during alkylation .
- X-ray crystallography or NMR-based stereochemical analysis to confirm configuration post-synthesis .
- Stereospecific functionalization (e.g., methylenation at C4) to preserve chirality in downstream modifications .
Advanced: How is this compound utilized in designing kinase inhibitors?
Answer:
The spirocyclic core serves as a scaffold for JAK1-selective inhibitors :
- In JAK1 inhibitor (R)-6c , the spiro structure enables selective binding to the kinase’s ATP pocket, achieving an IC50 of 8.5 nM and 48-fold selectivity over JAK2 .
- Structure-activity relationship (SAR) studies focus on substituting the spiro nitrogen with pyrrolo[2,3-d]pyrimidine groups to optimize potency .
Advanced: What analytical techniques validate purity and structural integrity?
Answer:
- HPLC : Quantifies purity (>95% as per commercial batches) using reverse-phase columns (C18) with UV detection .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., C12H19NO4, MW 241.28) and detects impurities .
- NMR : Assigns stereochemistry via <sup>1</sup>H/<sup>13</sup>C chemical shifts (e.g., spirocyclic protons at δ 3.5–4.5 ppm) .
Advanced: How to resolve contradictions in reported synthetic yields or purity?
Answer:
Discrepancies arise from variations in:
- Catalyst loading (e.g., 5–10 mol% PTC catalyst impacting yield from 60% to 85%) .
- Purification methods : Column chromatography vs. recrystallization affecting purity (90% vs. 97%) .
- Validation : Cross-check with orthogonal methods (e.g., chiral HPLC vs. optical rotation) to confirm enantiopurity .
Basic: What are the primary applications of this compound in antiviral research?
Answer:
It is a key intermediate in ledipasvir synthesis , a drug for hepatitis C virus (HCV):
- The (6R)-configured spirocycle binds NS5A, disrupting viral replication .
- Boc-protected derivatives are used in peptide coupling to assemble ledipasvir’s core structure .
Advanced: What in vitro/in vivo models evaluate its pharmacokinetic properties?
Answer:
- In vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
- In vivo models : Mouse collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models validate efficacy and bioavailability .
Basic: How is the Boc-protected derivative synthesized and handled?
Answer:
- Synthesis : React the free amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP as a catalyst .
- Handling : Store under inert gas at -20°C to prevent Boc-group hydrolysis .
Advanced: What computational methods predict its binding modes?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
